molecular formula C13H14ClNO3S B2937374 ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate CAS No. 303987-52-2

ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate

Cat. No.: B2937374
CAS No.: 303987-52-2
M. Wt: 299.77
InChI Key: PPRLVJNXJRMUEP-UHFFFAOYSA-N
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Description

“Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate” is a chemical compound . It is also known as “ethyl 2-(7-chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetate” and "1,5-Benzothiazepine-5(2H)-acetic acid, 7-chloro-3,4-dihydro-4-oxo-, ethyl ester" .

Scientific Research Applications

Pharmacological Properties and Effects on Vascular Systems

Ethyl 2-[7-chloro-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate, found in compounds like CRD-401 and diltiazem, exhibits significant pharmacological properties, particularly in vascular systems. Studies have demonstrated its potent vasodilator action, particularly on coronary and femoral arteries, with a noted stereospecificity for the d-cis-isomer (CRD-401), suggesting its effects are mediated by direct action on blood vessels (Nagao et al., 1972). Further research on diltiazem highlighted its ability to influence coronary circulation without significantly altering coronary blood flow resistance in hearts with experimental coronary sclerosis, indicating a nuanced interaction with vascular systems (Saito et al., 1977).

Structural and Synthetic Studies

The structural elucidation and synthetic pathways involving this compound derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry. Rafalko et al. (1993) detailed the crystal structure of a substituted derivative, offering a foundational understanding of its chemical behavior and potential for further derivative synthesis (Rafalko, Fryer, & Kudzma, 1993). Additionally, synthesis routes have evolved to explore the broader utility of these compounds in creating novel therapeutic agents, as demonstrated by Abe et al. (1990), who developed methodologies leading to new structural variants with potential pharmacological applications (Abe, Ishikawa, Hayashi, & Miura, 1990).

Chemoinformatics and Molecular Docking Studies

The role of this compound derivatives extends into chemoinformatics, where receptor 1, a benzothiazole-based receptor, demonstrated selective sensing capabilities for Cu2+ and Hg2+ in semi-aqueous media. This highlights its potential in environmental monitoring and toxicity studies. The fluorescent emission of receptor 1 was significantly quenched by these ions, indicating a strong binding affinity and specificity. This work is complemented by molecular docking studies to further understand the interaction mechanisms at a molecular level (Wagh, Kuwar, Sahoo, Gallucci, & Dalal, 2015).

Properties

IUPAC Name

ethyl 2-(7-chloro-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-2-18-13(17)8-15-10-7-9(14)3-4-11(10)19-6-5-12(15)16/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRLVJNXJRMUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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